molecular formula C6H7NO3P- B14669694 Amino(phenoxy)phosphinate CAS No. 45951-59-5

Amino(phenoxy)phosphinate

Cat. No.: B14669694
CAS No.: 45951-59-5
M. Wt: 172.10 g/mol
InChI Key: AXBNYODFUODRIL-UHFFFAOYSA-M
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Description

Amino(phenoxy)phosphinate is a specialized organophosphorus compound of significant interest in medicinal chemistry and chemical biology research. This reagent features a phosphinate group, which is characterized by a stable carbon-phosphorus (C–P) bond that is highly resistant to chemical and enzymatic hydrolysis . This stability makes phosphinate-containing compounds valuable for developing enzyme inhibitors and stable chemical probes. Compounds within the aminophosphonate/phosphinate class are recognized for their ability to mimic biological phosphates, carboxylic acids, or tetrahedral intermediates in enzymatic reactions, allowing them to act as potent inhibitors of various metabolic and signaling pathways . Researchers can utilize this chemical as a key building block for synthesizing novel ligands or potential therapeutic agents. As a phosphinate derivative, it may serve as a precursor for creating complex molecules with potential bioactivities, similar to other phosphonate-based compounds that exhibit herbicidal, antimicrobial, and anticancer properties . All products are offered For Research Use Only. They are not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

45951-59-5

Molecular Formula

C6H7NO3P-

Molecular Weight

172.10 g/mol

IUPAC Name

amino(phenoxy)phosphinate

InChI

InChI=1S/C6H8NO3P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H3,7,8,9)/p-1

InChI Key

AXBNYODFUODRIL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amino(phenoxy)phosphinate typically involves the reaction of phenol with a suitable phosphorus-containing reagent, such as phosphorus trichloride, followed by the introduction of an amino group. One common method involves the following steps:

    Reaction of Phenol with Phosphorus Trichloride: Phenol reacts with phosphorus trichloride to form phenoxyphosphorus dichloride.

    Introduction of Amino Group: The phenoxyphosphorus dichloride is then treated with an amine, such as ammonia or an alkylamine, to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Nucleophilic Addition Mechanisms

The phosphinate group in Amino(phenoxy)phosphinate participates in nucleophilic additions to imines or carbonyl compounds:

  • Pudovik Reaction : The >P(O)H moiety adds to the C=N bond of imines, forming α-aminophosphinates. This proceeds via an imine intermediate activated by Lewis acids (e.g., iodine) .

  • Kinetic Pathways : Density functional theory (DFT) studies suggest imine formation is rate-limiting, with subsequent phosphite addition being rapid .

Example Reaction Pathway

  • Imine Formation : Benzaldehyde + aniline → N-benzylideneaniline.

  • Phosphinate Addition : Imine + ethyl phenyl-H-phosphinate → α-aminobenzylphosphinate .

Solvent-Free and Green Chemistry Approaches

Modern synthetic protocols emphasize sustainability:

  • Solvent-Free Kabachnik–Fields Reactions : Triethyl phosphite, aldehydes, and amines condense under ultrasound irradiation, achieving 80–99% yields in seconds .

  • Microwave (MW) Assistance : MW irradiation reduces reaction times from hours to minutes (e.g., 1.5 hours at 100°C) .

Comparison of Methods

MethodTimeYield (%)Energy EfficiencyReference
Conventional Heating3–24 hours35–90Low
MW Irradiation5–60 mins85–97High
Ultrasound20 seconds99Moderate

Derivatization and Functionalization

Amino(phenoxy)phosphinates serve as intermediates for further modifications:

  • Hydrolysis : Cleavage of the P–O bond under acidic/basic conditions yields phosphinic acids.

  • Oxidation : Conversion to phosphine oxides using peroxides or ozone.

  • Arbuzov Rearrangement : Reaction with alkyl halides to form phosphonates (e.g., diethyl 2-chloroethylphosphonate) .

Scientific Research Applications

Amino(phenoxy)phosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for proteases.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving protease activity.

    Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

Amino(phenoxy)phosphinate can be compared with other similar compounds, such as:

    Phosphonic Acids: These compounds have a similar structure but with a direct carbon-phosphorus bond instead of a phosphorus-oxygen bond.

    Phosphonates: These are esters of phosphonic acids and have different reactivity and applications.

    Phosphine Oxides: These compounds have a phosphorus-oxygen double bond and are used in different chemical reactions.

Uniqueness: this compound is unique due to its combination of an amino group and a phenoxy group bonded to a phosphorus atom. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Comparison with Similar Compounds

α-Aminophosphonic Acids

Structural Differences :

  • Amino(phenoxy)phosphinate: Contains a P–C bond with a phenoxy group and an amino substituent.
  • α-Aminophosphonic Acids: Feature a P–O bond with a hydroxyl group and an amino group at the α-carbon.

β-Phosphonic and β-Phosphinic Acid Analogues

Structural Differences :

  • β-Phosphonic Acids: Possess a P–O bond at the β-carbon relative to the amino group.
  • β-Phosphinic Acids : Feature a P–C bond at the β-carbon.

Inhibitory Activity :

  • β-Phosphonic and phosphinic acids inhibit Plasmodium falciparum aspartyl aminopeptidase (PfM18AAP) with IC50 values in the micromolar range. This compound’s phenoxy group may enhance binding affinity to aromatic enzyme pockets, though direct comparative data are lacking .

Phosphonate Esters

Structural Differences :

  • Phosphonate Esters : Contain a P–O–R ester group.
  • This compound: Replaces the ester oxygen with a phenoxy group.

Stability :

  • Phosphinate esters are more hydrolytically stable than phosphonates, making them preferable for in vivo applications .

Phosphinic Acid Dipeptides

Structural Differences :

  • Phosphinic Dipeptides : Incorporate a phosphinic moiety within a dipeptide backbone.
  • This compound: Lacks peptide linkages but includes a phenoxy substituent.

Activity :

  • Phosphinic dipeptides (e.g., compound 3 in ) inhibit PfM18AAP at nanomolar concentrations due to dual binding interactions. This compound’s non-peptidic structure may reduce proteolytic degradation, extending half-life .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Structural Feature Hydrolytic Stability Enzymatic Inhibition (IC50) Primary Applications
This compound P–C bond, phenoxy group High Not fully characterized Drug design, enzyme inhibitors
α-Aminophosphonic Acids P–O bond, α-amino group Moderate 10–100 µM Herbicides, antibiotics
β-Phosphinic Acids P–C bond at β-carbon High 1–10 µM Antimalarial agents
Phosphonate Esters P–O–R ester group Low Variable (1–50 µM) Protease inhibitors
Phosphinic Dipeptides Phosphinic moiety in dipeptide Moderate 0.1–1 µM High-affinity enzyme inhibitors

Q & A

Q. Key Methodological Steps :

  • Use factorial design to test variables like solvent polarity and reaction time.
  • Employ <sup>31</sup>P NMR to track intermediate formation and purity.
  • Purify via recrystallization or column chromatography, verifying purity with HPLC-MS.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Structural elucidation requires a combination of:

  • <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR : To confirm substituent arrangement and phosphorus bonding environments.
  • XRD (X-ray diffraction) : For crystallographic data on bond angles and steric effects.
  • FT-IR : To identify functional groups like P=O and N-H stretches.
  • HPLC-MS : For assessing purity and molecular weight.
    For example, phosphinate coordination complexes often exhibit distinct <sup>31</sup>P chemical shifts (δ = 20–40 ppm) compared to phosphonates .

Basic: How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Design stability studies using:

  • pH-Varied Buffers : Test degradation kinetics in acidic (pH 2–4), neutral (pH 7.4), and alkaline (pH 9–11) media.
  • LC-MS Monitoring : Quantify degradation products like phosphate and phenolic byproducts.
  • Temperature Control : Use accelerated aging at 40–60°C to model long-term stability.
    Refer to safety protocols for handling corrosive intermediates (e.g., phosphoric acid derivatives) .

Advanced: How does this compound participate in phosphonate/phosphinate metabolic pathways, and what analytical strategies are used to study this?

Metabolomic studies using pseudotargeted mass spectrometry have identified phosphinate derivatives in pathways like glutathione metabolism and amino acid biosynthesis. Key methods include:

  • KEGG Pathway Enrichment Analysis : To map metabolites to pathways like "phosphonate and phosphinate metabolism," which show upregulated activity in disease models (e.g., intracranial aneurysms) .
  • Cluster Analysis : Heatmaps and PCA (Principal Component Analysis) to differentiate metabolic profiles between experimental groups.

Advanced: What role does this compound play in coordination chemistry, and how can its ligand properties be exploited?

Amino(phenoxy)phosphinates act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu, Pd). Applications include:

  • Catalysis : As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Material Science : In designing metal-organic frameworks (MOFs) for gas storage.
    Methodological Tips :
  • Use cyclic voltammetry to study redox properties.
  • Compare ligand efficiency with phosphine oxides using DFT calculations .

Advanced: How should researchers address contradictions in toxicity data between this compound and related organophosphorus compounds?

When extrapolating toxicity data from compound classes (e.g., organophosphates):

  • Supplemental Literature Searches : Focus on child-health-specific terms and mechanistic studies (e.g., acetylcholinesterase inhibition).
  • Weight-of-Evidence Approach : Compare in vitro (cell viability assays) and in vivo (rodent models) data, noting dose-response disparities.
  • AOP (Adverse Outcome Pathway) Frameworks : Link molecular initiating events to apical outcomes .

Advanced: What frameworks guide the formulation of rigorous research questions for studying this compound?

Apply the PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:

  • PICO : "Does this compound (Intervention) exhibit higher catalytic efficiency (Outcome) than triphenylphosphine (Comparison) in palladium-mediated cross-couplings (Population)?"
  • FINER Evaluation : Ensure novelty by reviewing patent databases and prior synthetic methodologies .

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